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Introduction
CAP3 (Contig Assembly Program 3) is a widely used and effective DNA sequence assembly

program, particularly well-suited for smaller-scale genome projects, such as those involving

microbial genomes. Developed by Xiaoqiu Huang and Anup Madan, CAP3 utilizes a "fragment-

at-a-time" assembly algorithm. It excels at assembling Sanger sequencing reads and has also

been effectively used in conjunction with next-generation sequencing (NGS) data, often for

improving assemblies generated by other tools.[1][2][3]

Key features of CAP3 include its ability to clip low-quality 5' and 3' ends of reads, utilize base

quality values to improve accuracy, and employ forward-reverse constraints from paired-end

reads to correct misassemblies and link contigs.[1][2][3] These functionalities make it a

valuable tool for producing accurate and contiguous microbial genome assemblies.

Key Features and Capabilities of CAP3
Overlap-Layout-Consensus (OLC) Strategy: CAP3 employs a three-phase OLC strategy for

genome assembly.[1]

Quality Clipping: Automatically identifies and removes low-quality regions from the ends of

sequencing reads, improving the accuracy of the assembly.[1][2]
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Use of Base Quality Values: Incorporates base quality scores (e.g., from Phred) into the

computation of overlaps and the generation of consensus sequences, leading to more

reliable results.[1][2]

Forward-Reverse Constraints: Utilizes information from paired-end sequencing to correct

assembly errors and to order and orient contigs into larger scaffolds.[1][3]

Robust Error Handling: The algorithm is designed to be tolerant of sequencing errors.

Versatile Input and Output: Accepts standard FASTA format for sequence reads and provides

output in various formats, including its own native format, ACE format for viewing in tools like

Consed, and simple FASTA format for the assembled contigs.[1][4]

Performance and Applications
While originally benchmarked on BAC datasets, CAP3 has demonstrated its utility in improving

the assembly of other types of sequencing data. For instance, in a study on coral

transcriptomes, the use of CAP3 on an initial assembly generated by the ABySS assembler

resulted in a significant improvement in the N50 value, a key metric of assembly contiguity.[5]

Quantitative Data on Assembly Improvement
The following table summarizes the improvement in N50 for two coral transcriptome

assemblies after being processed with CAP3. A higher N50 value indicates a more contiguous

assembly.

Assembly Initial N50 (bp) N50 after CAP3 (bp)

Fav1 1027 1665

Fav2 742 1439

Data adapted from a study on Favia corals, demonstrating the utility of CAP3 in improving

assembly contiguity.[5]

Experimental Protocols
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This section provides a detailed protocol for using CAP3 for the de novo assembly of microbial

sequencing reads.

Protocol 1: De Novo Assembly of Microbial Sequencing
Reads using CAP3
1. Input File Preparation:

Sequence Reads File: Your sequencing reads must be in a multi-FASTA format. Each

sequence entry should have a unique identifier.

File Name:your_reads.fasta

Quality Scores File (Optional but Recommended): If you have base quality scores, they

should be in a FASTA-like format, where the sequence of numbers corresponds to the quality

values for each base in the corresponding sequence read.

File Name:your_reads.fasta.qual

Forward-Reverse Constraints File (Optional): For paired-end reads, you can provide a file

specifying the constraints. Each line should contain the names of the two reads in a pair and

the minimum and maximum expected distance between them.

File Name:your_reads.fasta.con

Format:read_F read_R min_dist max_dist

2. Running CAP3 from the Command Line:

The basic command to run CAP3 is as follows:

Commonly Used Options:
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Option Description Default Value

-a
Specify a band expansion size

N (default 20)
20

-b
Specify a base quality cutoff

for differences N (default 20)
20

-c
Specify a base quality cutoff

for clipping N (default 12)
12

-d
Specify a max qscore sum at

differences N (default 250)
250

-e
Specify a clearance N for

contig merging (default 10)
10

-f
Specify a max gap length in

overlaps N (default 20)
20

-g
Specify a gap penalty factor N

(default 6)
6

-h
Specify a max overhang

percent length N (default 20)
20

-i
Specify a segment pair score

cutoff N (default 40)
40

-j
Specify a chain score cutoff N

(default 80)
80

-k
Specify a end clipping flag N

(default 1)
1

-m
Specify a match score factor N

(default 2)
2

-n
Specify a mismatch score

factor N (default -5)
-5

-o
Specify a overlap length cutoff

N (default 40)
40
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-p
Specify a overlap percent

identity cutoff N (default 90)
90

-r
Specify a reverse orientation

value N (default 1)
1

-s
Specify a overlap similarity

score cutoff N (default 900)
900

-t
Specify a max number of word

matches N (default 300)
300

-u

Specify a min number of

constraints for correction N

(default 3)

3

-v

Specify a min number of

constraints for linking N

(default 2)

2

-w
Specify a file name for clipping

info
""

-x
Specify a prefix for output file

names
"cap"

-y
Specify a clipping range N

(default 100)
100

-z

Specify a min number of good

reads at clip position N (default

3)

3

A comprehensive list of parameters can be found in the UGENE documentation.[6]

Example Command:

For a standard assembly with a high stringency for overlap identity:

This command will assemble the reads in your_reads.fasta, requiring a 95% identity for

overlaps, and will write the main output to your_assembly.cap.
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3. Interpreting the Output Files:

CAP3 generates several output files that provide a comprehensive overview of the assembly.[4]

your_assembly.cap (Standard Output): The main assembly file containing detailed

information about the contigs, including the alignment of reads within each contig.

your_reads.fasta.cap.contigs: A FASTA file containing the consensus sequences of the

assembled contigs.

your_reads.fasta.cap.contigs.qual: A file with the quality scores for the consensus sequences

in the .contigs file.

your_reads.fasta.cap.singlets: A FASTA file containing the reads that were not assembled

into any contig.

your_reads.fasta.cap.ace: The assembly in ACE format, which can be visualized in programs

like Consed.

your_reads.fasta.cap.info: A file containing information and statistics about the assembly

process.

4. Post-Assembly Analysis:

Assembly Statistics: Use tools like QUAST to assess the quality of your assembly. Key

metrics include:

N50: The contig length such that 50% of the assembly is contained in contigs of this length

or longer.

Number of contigs: Fewer contigs generally indicate a more contiguous assembly.

Largest contig: The size of the largest assembled contig.

Total assembly length: The total number of bases in all contigs.

Annotation: Annotate the assembled genome to identify genes and other functional

elements. Tools like Prokka or RAST are commonly used for microbial genome annotation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://hcc.unl.edu/docs/applications/app_specific/bioinformatics_tools/removing_detecting_redundant_sequences/cap3/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
CAP3 Assembly Workflow
The following diagram illustrates the logical workflow of the CAP3 assembly process.
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CAP3 Assembly Workflow Diagram

De Novo Genome Assembly Logical Pathway
This diagram illustrates the broader logical steps involved in a typical de novo microbial

genome assembly project, where CAP3 can play a crucial role.
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Logical Pathway of De Novo Genome Assembly
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Conclusion
CAP3 remains a relevant and powerful tool for microbial genome assembly, particularly for

smaller datasets and for refining assemblies from other software. Its emphasis on accuracy

through the use of quality scores and paired-end constraints makes it a reliable choice for

generating high-quality draft genomes. By following the protocols and understanding the

workflow outlined in these application notes, researchers can effectively leverage CAP3 in their

microbial genomics and drug development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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